molecular formula C15H11ClO B7835655 3-Chlorochalcone CAS No. 22966-13-8

3-Chlorochalcone

Cat. No.: B7835655
CAS No.: 22966-13-8
M. Wt: 242.70 g/mol
InChI Key: XBFMSIZYORSEPA-MDZDMXLPSA-N
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Description

3-Chlorochalcone, a chalcone derivative featuring a chlorine atom at the meta position, is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Its core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is a key pharmacophore responsible for its diverse biological interactions . Researchers utilize this compound primarily as a versatile precursor in organic synthesis and for investigating new therapeutic agents. The compound demonstrates significant research potential in several areas. It is a potent and selective acetylcholinesterase (AChE) inhibitor, with studies showing that tertiary amine derivatives of this compound can achieve IC50 values as low as 0.17 ± 0.06 µmol/L and exhibit over 650-fold selectivity for AChE over butyrylcholinesterase (BuChE) . This makes it a compelling candidate for research into Alzheimer's disease therapeutics, as it is capable of binding to both the catalytic active site and peripheral anionic site (PAS) of the AChE enzyme . Furthermore, recent studies highlight its selective anticancer activity. Chlorochalcones induce apoptosis in breast cancer cells by modulating reactive oxygen species (ROS) and causing mitochondrial membrane depolarization, while showing a lower toxicity profile towards healthy blood and endothelial cells . Its antimicrobial properties are also notable, with research indicating that this compound and its derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The position of the chlorine atom is a critical determinant of its bioactivity and selectivity, a key consideration for structure-activity relationship (SAR) studies . Please be advised: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFMSIZYORSEPA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243860
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
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Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-13-8, 5328-73-4
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-13-8
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Record name Chalcone, 3-chloro-
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Record name NSC170288
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Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
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Record name CHALCONE, 3-CHLORO-
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

3-Chlorochalcone can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically proceeds as follows:

    Claisen-Schmidt Condensation:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Chlorochalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Aqueous or acidic medium.

      Products: Corresponding carboxylic acids or epoxides.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Alcoholic or ether solvent.

      Products: Corresponding alcohols or alkanes.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide).

      Conditions: Organic solvent, room temperature.

      Products: Halogenated chalcones.

These reactions are typically carried out under controlled conditions to obtain the desired products with high selectivity and yield.

Scientific Research Applications

Antimicrobial Activity

3-Chlorochalcone exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that chlorinated chalcones demonstrate enhanced activity against a range of microorganisms.

  • Mechanism of Action : The presence of chlorine in the chalcone structure has been shown to increase its antibacterial efficacy. Studies have reported that this compound and its derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Case Study : In a comparative study, chlorinated chalcones exhibited a higher inhibition percentage against S. aureus compared to their unchlorinated counterparts. The introduction of hydroxyl groups further enhanced the antimicrobial activity .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundMicroorganismInhibition (%)
This compoundE. coli70
This compoundS. aureus85
4-Chloro-2′-hydroxychalconeP. aeruginosa65

Acetylcholinesterase Inhibition

Another significant application of this compound is its role as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease.

  • Inhibitory Activity : Tertiary amine derivatives of chlorochalcone have been synthesized and evaluated for their inhibitory effects on AChE. Some derivatives showed potent inhibition with IC50 values as low as 0.17 µmol/L, indicating a strong potential for therapeutic use .
  • Structure-Activity Relationship : The positioning of the chlorine atom significantly influences the inhibitory activity against AChE, with variations in the side chain leading to different bioactivities .

Table 2: AChE Inhibition Potency of Chlorochalcone Derivatives

CompoundIC50 (µmol/L)Selectivity (AChE/BuChE)
Tertiary Amine Derivative (4l)0.17 ± 0.06667.2
Tertiary Amine Derivative (4k)0.25 ± 0.05300

Photonic Applications

Research has also explored the nonlinear optical properties of chalcones, including this compound, which may have applications in photonics.

  • Nonlinear Optical Properties : Studies indicate that chalcones can exhibit significant third-order nonlinear optical properties, making them suitable for applications in optical devices . The ability to modulate light through these compounds opens avenues for developing advanced materials for telecommunications and laser technologies.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₁ClO (inferred from chalcone backbone and substituent position).
  • Melting Point : 74–76°C (reported for 3-chlorochalcone VII in synthesis studies) .

Comparative Analysis with Structural Analogs

4-Chlorochalcone

A positional isomer with chlorine at the para position.

Property This compound 4-Chlorochalcone
CAS No. N/A 956-04-7
Molecular Formula C₁₅H₁₁ClO C₁₅H₁₁ClO
Molecular Weight ~242.7 g/mol (inferred) 242.7 g/mol
Melting Point 74–76°C Not explicitly reported
Key Differences Meta-Cl enhances steric hindrance, affecting cyclization pathways. Para-Cl may improve electronic conjugation, influencing solubility and reactivity.

Chlorinated Boron Complexes

describes boron-difluoride complexes derived from chlorinated chalcones (e.g., compounds 188 and 189).

Property Compound 188 Compound 189
Substituents 2'-hydroxy-3'-methoxy 2'-hydroxy-3'-nitro
Molecular Formula C₁₂H₁₃BClF₂N₀₃ C₁₁H₁₀BClF₂N₂O₄
Mass Spectra (M+) 303.06499 318.03957
Key Features Electron-donating methoxy group stabilizes the complex. Electron-withdrawing nitro group increases electrophilicity.

Structure-Activity Relationships (SAR)

  • Chlorine Position : Meta-substitution (3-Cl) introduces steric and electronic effects distinct from para-substitution (4-Cl). For example, this compound’s meta-Cl may hinder planarization during cyclization, influencing product regioselectivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 189) enhance electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy in compound 188) stabilize intermediates .

Biological Activity

3-Chlorochalcone is a notable compound within the chalcone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound (C15H11ClO) features a chlorine atom substituted at the 3-position of the chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This modification is believed to enhance its biological efficacy compared to non-chlorinated chalcones.

PropertyValue
Molecular FormulaC15H11ClO
Molecular Weight252.70 g/mol
CAS Number5377023

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effects on bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, revealing that chlorinated chalcones generally show enhanced inhibition compared to their non-chlorinated counterparts.

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Percent Inhibition Degree (PID)
Escherichia coli32 μg/mL98.3%
Staphylococcus aureus16 μg/mL95.0%
Pseudomonas aeruginosa>128 μg/mL34.7%

The introduction of chlorine atoms into the chalcone structure has been shown to significantly enhance antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and certain yeast strains like Candida albicans .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability:

  • IC50 Value : Approximately 15 μM
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Biotransformation Studies

Biotransformation studies have revealed that when exposed to specific fungal cultures like Isaria fumosorosea and Beauveria bassiana, this compound undergoes modifications that can enhance its bioactivity. For instance, glycosylated derivatives formed during these processes have shown improved solubility and stability, potentially leading to better bioavailability.

Table 2: Biotransformation Products of this compound

Biotransformation ProductYield (%)Biological Activity
4-Chloro-2′-hydroxydihydrochalcone60.1Enhanced antimicrobial activity
4-Chloro-2′-O-β-D-(4″-O-methyl)-glucoside12.8Increased cytotoxicity in cancer cells

Q & A

Q. What are the established synthetic pathways for 3-Chlorochalcone, and how can researchers optimize yield and purity in laboratory settings?

To synthesize this compound, the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and acetophenone derivatives is widely used . Key optimization steps include:

  • Catalyst selection : Use base catalysts (e.g., NaOH or KOH) under controlled pH to minimize side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate purity via HPLC or NMR .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and chlorine integration .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC-DAD : Quantify purity and monitor degradation products under varying storage conditions .
  • X-ray crystallography : Resolve crystal structures to study stereoelectronic effects if single crystals are obtainable .

Q. How should researchers design safety protocols for handling this compound in laboratory environments?

  • Exposure control : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact .
  • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for halogenated organics .
  • Emergency procedures : Maintain spill kits with activated carbon and ensure access to SDS documentation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variations in assay conditions or cell lines. To address this:

  • Standardize assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .
  • Dose-response validation : Perform IC50_{50} assays across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 4-Chlorochalcone) to identify substituent-specific trends .

Q. How can researchers ensure reproducibility in this compound-based experiments, particularly in pharmacokinetic studies?

  • In vitro-in vivo correlation (IVIVC) : Use physiologically relevant buffers (e.g., simulated gastric fluid) to predict bioavailability .
  • Data transparency : Publish raw chromatograms, spectral data, and statistical analyses (e.g., ANOVA results) alongside conclusions .
  • Collaborative validation : Share protocols with independent labs to confirm findings, as seen in multi-institutional toxicity studies .

Q. What computational methods are effective for modeling this compound’s interactions with biological targets (e.g., kinases or receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or COX-2 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous/lipid bilayers .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

Q. How should researchers design experiments to investigate this compound’s structure-activity relationships (SAR) for anticancer applications?

  • Derivatization : Synthesize analogs with substituents at positions 2-, 4-, or 6- on the chalcone backbone to compare activity .
  • Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer vs. normal cells .
  • Synergy studies : Test combinations with cisplatin or doxorubicin to identify additive/synergistic effects .

Q. What methodologies are recommended for studying this compound’s metabolic stability and pharmacokinetic profiles?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to quantify metabolic half-life via LC-MS .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free vs. bound fractions .
  • In vivo PK : Administer orally/intravenously in rodent models and collect plasma at timed intervals for bioavailability calculations .

Methodological Guidelines

  • Literature rigor : Prioritize primary sources (e.g., ACS journals) over reviews for synthetic protocols and spectral data .
  • Data conflicts : Annotate discrepancies in public repositories (e.g., PubChem) to guide future studies .
  • Ethical reporting : Adhere to journal guidelines (e.g., Journal of Environmental Sciences) for spectral/data transparency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorochalcone
Reactant of Route 2
Reactant of Route 2
3-Chlorochalcone

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